molecular formula C30H35ClN4O7S2 B6486076 ethyl 4-(4-{[6-benzyl-3-(methoxycarbonyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate hydrochloride CAS No. 1215839-16-9

ethyl 4-(4-{[6-benzyl-3-(methoxycarbonyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate hydrochloride

Numéro de catalogue: B6486076
Numéro CAS: 1215839-16-9
Poids moléculaire: 663.2 g/mol
Clé InChI: GHADFKJPGVEGAQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 4-(4-{[6-benzyl-3-(methoxycarbonyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate hydrochloride is a heterocyclic compound with a thieno[2,3-c]pyridine core fused with a sulfur-containing ring system. Key structural features include:

  • Thienopyridine backbone: A bicyclic structure combining thiophene and pyridine moieties, which confers unique electronic properties due to sulfur’s electronegativity .
  • Substituents: A benzyl group at position 6 of the thienopyridine core. Methoxycarbonyl at position 2. A benzenesulfonyl group linked via a carbamoyl bridge to position 4 of the benzene ring. A piperazine ring substituted with an ethyl carboxylate group.
  • Hydrochloride salt: Enhances solubility and bioavailability .

Propriétés

IUPAC Name

methyl 6-benzyl-2-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N4O7S2.ClH/c1-3-41-30(37)33-15-17-34(18-16-33)43(38,39)23-11-9-22(10-12-23)27(35)31-28-26(29(36)40-2)24-13-14-32(20-25(24)42-28)19-21-7-5-4-6-8-21;/h4-12H,3,13-20H2,1-2H3,(H,31,35);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHADFKJPGVEGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35ClN4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

663.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Core Heterocycle Analogues

Pyrazolo-Pyridine Derivatives (e.g., Ethyl 5-(4-Methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate)
  • Core Structure: Pyrazolo[4,3-c]pyridine (nitrogen-rich fused rings) vs. thieno[2,3-c]pyridine (sulfur-containing).
  • Substituents : Both feature ester groups (ethyl carboxylate) and aryl substituents (benzyl/methoxybenzyl).
  • The target compound’s benzenesulfonyl-piperazine moiety is absent in this analogue .
Pyrazolo-Triazolo-Pyrimidines (e.g., 9-Aryl-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines)
  • Core Structure : Three fused rings (pyrazole, triazole, pyrimidine) vs. two fused rings (thiophene, pyridine).
  • Functional Groups : Both contain nitrophenyl and fluorophenyl substituents but lack sulfonyl or piperazine groups.
  • Bioactivity Implications: The triazolo-pyrimidine core may target kinases or nucleotide-binding proteins, whereas the thienopyridine’s sulfur could influence redox-related pathways .

Piperazine-Containing Analogues (e.g., HBK14–HBK19 Series)

  • Core Structure: Piperazine rings substituted with phenoxyalkyl and methoxyphenyl groups.
  • Substituent Comparison: The HBK series includes chlorinated or methylated phenoxy groups but lacks thienopyridine or benzenesulfonyl moieties. The target compound’s ethyl carboxylate and benzenesulfonyl groups may enhance solubility and protein-binding affinity compared to HBK derivatives .
  • Pharmacokinetics : Piperazine hydrochlorides in both compounds improve water solubility, but the HBK series’ simpler structures may favor blood-brain barrier penetration .

Sulfonyl/Carbamoyl-Functionalized Analogues (e.g., 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehydes)

  • Functional Groups : Both contain carbamoyl linkages and aromatic sulfonyl groups.
  • Structural Divergence: Pyrazole-based analogues lack the thienopyridine core and piperazine ring. The target compound’s benzenesulfonyl-piperazine-carboxylate system may confer stronger hydrogen-bonding capacity with targets like proteases or GPCRs .

Computational and Bioactivity-Based Comparisons

Molecular Similarity Metrics

  • Tanimoto Coefficient : While specific data for the target compound is unavailable, analogues like aglaithioduline (70% similarity to SAHA, a histone deacetylase inhibitor) demonstrate how structural overlap (e.g., sulfonyl groups) correlates with bioactivity .
  • Fingerprint Analysis : Morgan or MACCS fingerprints would highlight shared features (e.g., ester groups, aryl rings) between the target compound and pyrazolo-pyridines or HBK derivatives .

Bioactivity Clustering

  • NCI-60 Dataset Insights : Compounds with similar sulfonyl/carbamoyl motifs often cluster by bioactivity, suggesting shared targets (e.g., enzymes requiring hydrogen-bond acceptors) .
  • Target Prediction: The thienopyridine core may confer selectivity for sulfur-interacting proteins (e.g., cytochrome P450 isoforms), distinct from pyrazole or pyrimidine-based compounds .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.